molecular formula C22H26N2O4 B267401 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Cat. No. B267401
M. Wt: 382.5 g/mol
InChI Key: NDVYOGHUFHJJAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MK-2206 and is a promising drug candidate for the treatment of various types of cancer. MK-2206 is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

Mechanism of Action

MK-2206 exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that is overexpressed and activated in many types of cancer. Akt plays a crucial role in cell survival, proliferation, and metabolism by regulating various downstream signaling pathways, including mTOR, NF-κB, and FOXO. By inhibiting Akt, MK-2206 disrupts these signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
MK-2206 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated and has a low toxicity profile in preclinical and clinical studies. In addition to its anti-cancer effects, MK-2206 has also been shown to have potential therapeutic benefits in other diseases, such as diabetes and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

MK-2206 is a potent and selective inhibitor of Akt, making it an ideal tool for studying the role of Akt in cancer and other diseases. The compound has been extensively validated in preclinical and clinical studies, providing robust evidence for its efficacy and safety. However, the use of MK-2206 in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the research and development of MK-2206. One potential direction is the investigation of combination therapies using MK-2206 and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective Akt inhibitors with improved pharmacokinetic properties. Additionally, the use of MK-2206 in combination with biomarker analysis may help identify patient populations that are most likely to benefit from the treatment. Finally, the investigation of the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, may lead to the development of new therapeutic strategies using Akt inhibitors like MK-2206.
Conclusion
In conclusion, MK-2206 is a promising drug candidate for the treatment of various types of cancer. The compound exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical and clinical studies, and its use in lab experiments has provided valuable insights into the role of Akt in cancer and other diseases. The future directions for the research and development of MK-2206 hold great promise for the development of new and effective anti-cancer therapies.

Synthesis Methods

MK-2206 can be synthesized through a multistep process involving the reaction of 4-methylphenol, 4-bromobutanoyl chloride, and 3-(4-morpholinylcarbonyl)phenylboronic acid. The final product is obtained through the purification of the crude mixture using column chromatography. The yield of the synthesis process is approximately 40%, and the purity of the final product is over 98%.

Scientific Research Applications

MK-2206 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and pancreatic cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiation therapy.

properties

Product Name

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-7-16(2)8-10-19)21(25)23-18-6-4-5-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,20H,3,11-14H2,1-2H3,(H,23,25)

InChI Key

NDVYOGHUFHJJAL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.